Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate
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Description
Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate is a useful research compound. Its molecular formula is C10H12BrNO4S and its molecular weight is 322.17. The purity is usually 95%.
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Biological Activity
Methyl N-(4-bromophenyl)-N-(methylsulfonyl)glycinate (CAS No. 425626-54-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
- Molecular Formula : C10H12BrNO4S
- Molecular Weight : 312.17 g/mol
- IUPAC Name : this compound
The compound features a brominated phenyl group and a methylsulfonyl moiety, which are critical for its biological activity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the bromine atom may facilitate interactions with enzyme active sites, potentially inhibiting key metabolic pathways.
- Receptor Modulation : The compound may act as a modulator for various receptors, influencing signal transduction pathways.
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which could be relevant for this compound.
Anticancer Properties
Several derivatives of brominated phenyl compounds have been investigated for their anticancer effects. A notable case study reported that brominated compounds inhibited tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. The mechanism was attributed to the disruption of cellular signaling pathways involved in proliferation and survival.
Toxicological Studies
Toxicological assessments are crucial for understanding the safety profile of this compound. Preliminary studies indicate that similar compounds can exhibit cytotoxic effects at high concentrations, necessitating further investigation into dose-dependent responses.
Comparative Analysis with Related Compounds
Properties
IUPAC Name |
methyl 2-(4-bromo-N-methylsulfonylanilino)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO4S/c1-16-10(13)7-12(17(2,14)15)9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNXFAXERLOBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1=CC=C(C=C1)Br)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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